molecular formula C11H22N2O4 B13422546 2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate CAS No. 2589-17-5

2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate

Cat. No.: B13422546
CAS No.: 2589-17-5
M. Wt: 246.30 g/mol
InChI Key: LORFBSZZGKKTAK-UHFFFAOYSA-N
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Description

2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate is a chemical compound that belongs to the class of carbamates. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes both carbamate and ethylcarbamate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate typically involves the reaction of 2-Methyl-2-propyl-1,3-propanediol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methyl-2-propyl-1,3-propanediol} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate groups into amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It has applications in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The pathways involved can include modulation of neurotransmitter activity or inhibition of metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    Carisoprodol: A muscle relaxant with a similar carbamate structure.

    Meprobamate: An anxiolytic drug that shares structural similarities.

    Lorbamate: Another compound with related pharmacological properties.

Uniqueness

2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate is unique due to its dual functional groups, which confer distinct chemical and biological properties. Its combination of carbamate and ethylcarbamate groups allows for versatile applications in various fields.

Properties

CAS No.

2589-17-5

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-ethylcarbamate

InChI

InChI=1S/C11H22N2O4/c1-4-6-11(3,7-16-9(12)14)8-17-10(15)13-5-2/h4-8H2,1-3H3,(H2,12,14)(H,13,15)

InChI Key

LORFBSZZGKKTAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NCC

Origin of Product

United States

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